4,6-Dinitro-O-cresol

Description

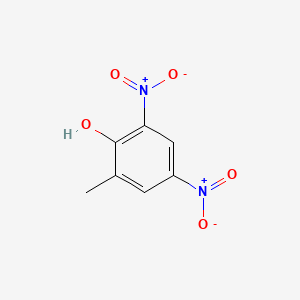

This compound is a hydroxytoluene that is o-cresol carrying nitro substituents at positions 4 and 6. It has a role as a dinitrophenol insecticide, a fungicide and a herbicide. It is a dinitrophenol acaricide, a nitrotoluene and a hydroxytoluene. It derives from an o-cresol and a 2,4-dinitrophenol.

Dinitrocresols are a class of manufactured chemicals that do not occur naturally in the environment. There are 18 different dinitrocresols. The most commercially important dinitrocresol, this compound (DNOC), is a yellow solid with no smell. It is used primarily for insect control and crop protection. It may be sold under several trade names, including Antinonnin, Detal, and Dinitrol. Use of tradenames is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services. DNOC was used in diet pills in the 1930s, but has since been banned for this use.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVONLUNISGICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5, Array | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2312-76-7 (hydrochloride salt), 2980-64-5 (ammonium salt), 50319-14-7 (lead salt), 63989-83-3 (barium salt), 65121-76-8 (lead(2+) salt), 2312-76-7 (Na salt) | |

| Record name | DNOC [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022053 | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,6-dinitro-o-cresol appears as a yellow solid. Emits toxic oxides of nitrogen fumes when heated to decomposition. Toxic by skin absorption, inhalation or ingestion. Soluble in alcohol, acetone, ether and solutions of sodium or potassium hydroxides., Yellow, odorless solid. [insecticide]; [NIOSH], ODOURLESS YELLOW CRYSTALS. | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitro-o-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

594 °F at 760 mmHg (EPA, 1998), 312 °C | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

None (EPA, 1998) | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.01 % (NIOSH, 2023), In water, 198 mg/L at 20 °C, In water, 130 mg/L at 15 °C, Slightly soluble in water, Slightly soluble in petroleum ether; soluble in ethanol, ether, acetone, chloroform, For more Solubility (Complete) data for 4,6-Dinitro-o-cresol (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.694 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.58 g/cu cm at 20 °C, 1.58 g/cm³ | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.82 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.84 (Air = 1), Relative vapor density (air = 1): 6.8 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5e-05 mmHg (EPA, 1998), 0.00012 [mmHg], 0.00012 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.016 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dinitro-o-cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow prisms or needles from alcohol, Yellow prisms from alcohol, Yellow solid | |

CAS No. |

534-52-1 | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-4,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DNOC [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DNOC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methyl-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,6-dinitro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DNOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1604ZJR09T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Cresol, 4,6-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

190 °F (NIOSH, 2023), 86 °C, MP: 83-85 °C /Technical/, 87.5 °C | |

| Record name | 4,6-DINITRO-O-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,6-Dinitro-o-cresol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1596 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DINITRO-o-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0462 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dinitro-O-cresol (DNOC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,6-Dinitro-O-cresol (DNOC), a compound of historical significance in the chemical industry and of continued interest in toxicological and environmental research. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis and process understanding.

Introduction

This compound (DNOC), chemically known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid. Historically, it has been utilized as a potent herbicide, insecticide, and fungicide. Its biological activity stems from its ability to uncouple oxidative phosphorylation, a critical process in cellular energy production. While its use as a pesticide has been largely phased out in many countries due to its high toxicity to humans and environmental concerns, the synthesis and study of DNOC and related nitrophenolic compounds remain relevant for toxicological studies, the development of remediation technologies, and as a reference in the study of dinitrophenol-based uncouplers which have been explored for various therapeutic applications.

This guide will focus on the two principal methods for DNOC synthesis: direct nitration of o-cresol (B1677501) and a two-step process involving sulfonation followed by nitration.

Synthesis Pathways

The synthesis of this compound predominantly follows two established routes, each with distinct advantages and considerations regarding reaction conditions, yield, and purity of the final product.

Direct Nitration of o-Cresol

The most straightforward method for the synthesis of DNOC is the direct nitration of o-cresol using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like sulfuric acid, or nitric acid in an aqueous-alcoholic medium. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho- and para-directing, facilitating the introduction of nitro groups at the 4 and 6 positions.

Sulfonation of o-Cresol followed by Nitration

An alternative pathway involves the initial sulfonation of o-cresol to form o-cresolsulfonic acid. The sulfonic acid groups are subsequently replaced by nitro groups upon treatment with nitric acid. This method can offer better control over the reaction and potentially higher purity of the final product by minimizing oxidative side reactions that can occur during direct nitration.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound based on patented methodologies.

Protocol for Direct Nitration in Aqueous-Alcoholic Medium

This protocol is adapted from a method described in Russian Patent RU2508286C1. This approach reports a simplified and efficient synthesis of high-purity DNOC.

Materials:

-

o-Cresol

-

Concentrated nitric acid (65%)

-

Ethanol (B145695) (96%)

-

Distilled water

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a reflux condenser, prepare the nitrating solution by mixing concentrated nitric acid (65%) and ethanol (96%). For every 2.5 g of o-cresol, a typical mixture consists of 12.5 ml of concentrated nitric acid and 50 ml of ethanol.

-

Reaction: Dissolve 2.5 g of o-cresol in the prepared nitrating mixture.

-

Heating: Heat the reaction mixture to its boiling point and maintain a gentle reflux for 30 minutes.

-

Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture into 100 ml of cold distilled water. Yellow crystals of this compound will precipitate.

-

Purification: Collect the crystals by suction filtration and wash them with cold distilled water.

-

Drying: Dry the purified crystals. The reported melting point of the product is 86°C.

Protocol for Sulfonation followed by Nitration

This protocol is based on the methodology outlined in US Patent 2,256,195A. This process involves the initial formation of o-cresolsulfonic acid, which is then nitrated.

Materials:

-

o-Cresol

-

Concentrated sulfuric acid (at least 75% strength)

-

Nitric acid

-

Water

Procedure:

-

Sulfonation: In a suitable reaction vessel, react o-cresol with concentrated sulfuric acid at an elevated temperature. The reaction is exothermic, and the temperature should be maintained between 80°C and 100°C.

-

Dilution of the Sulfonated Product: After the sulfonation is complete, the resulting o-cresolsulfonic acid mixture is diluted with water.

-

Nitration: The diluted sulfonation product is then treated with at least two molecular equivalents of nitric acid. The temperature of the nitration mixture should be maintained at a minimum of 70°C. This can be achieved by adding the diluted sulfonation product to the nitric acid solution while controlling the temperature with external cooling.

-

Isolation of Crude Product: After the nitration is complete, the reaction mixture is cooled while being vigorously stirred. The this compound will solidify. The solid crude product is then separated by filtration or decantation.

-

Washing and Purification: The crude product is first washed with cold water to remove residual acid. Further purification is achieved by washing the molten product with hot water. This is done by agitating the crude DNOC in water at a temperature above its melting point (approximately 90-100°C).

-

Final Product Formation: The molten DNOC is then cooled to a predetermined temperature while continuing agitation to yield a bright yellow granular solid.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound based on the described protocols.

| Parameter | Direct Nitration (Aqueous-Alcoholic Medium) | Sulfonation followed by Nitration |

| Starting Material | o-Cresol | o-Cresol |

| Key Reagents | Nitric Acid, Ethanol | Sulfuric Acid, Nitric Acid |

| Reaction Temperature | Boiling point of the reaction mixture | Sulfonation: 80-100°C; Nitration: >70°C |

| Reaction Time | 30 minutes | Not explicitly stated in detail |

| Reported Yield | 66.3% - 74.4%[1] | Not explicitly quantified |

| Product Purity | High purity, melting point 86°C[1] | Pure, bright yellow granular solid |

| Key Process Features | Single-step reaction, shorter duration | Two-step process, potentially better control of side reactions |

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Primary synthesis pathways for this compound (DNOC).

Mechanism of Action: Uncoupling of Oxidative Phosphorylation by DNOC

Caption: DNOC acts as a protonophore, disrupting the proton gradient.

Side Products and Purity Considerations

The nitration of o-cresol can lead to the formation of several isomeric and over-nitrated side products. The primary mononitro-isomers formed are 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol.[2][3] The ratio of these isomers can be influenced by the reaction conditions, such as the concentration of sulfuric acid.[3] Over-nitration can lead to the formation of trinitro-cresol derivatives. The choice of synthesis method and careful control of reaction parameters are crucial for maximizing the yield of the desired this compound and simplifying purification. The sulfonation-then-nitration route is often employed to achieve higher regioselectivity and reduce the formation of unwanted isomers.

Conclusion

This technical guide has outlined the core synthetic pathways for this compound, providing detailed experimental protocols and a summary of quantitative data. The choice between direct nitration and the sulfonation-then-nitration route will depend on the specific requirements of the researcher, including desired purity, yield, and available laboratory resources. Understanding the mechanism of action of DNOC as an uncoupler of oxidative phosphorylation is critical for professionals in drug development and toxicology, as this mechanism is shared by a class of molecules with potential therapeutic and toxicological implications. The provided diagrams offer a clear visual representation of both the chemical synthesis and the biological mechanism of action, serving as a valuable resource for researchers in the field.

References

- 1. RU2508286C1 - Method of producing this compound - Google Patents [patents.google.com]

- 2. mono nitration of 1) o-cresol 2) p-chloro andine b) Give Huckel's rule of.. [askfilo.com]

- 3. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dinitro-O-cresol (DNOC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Dinitro-O-cresol (DNOC), a compound of significant interest due to its historical use as a pesticide and its notable biological effects.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies, and illustrating relevant concepts through detailed diagrams.

Chemical Identity

This compound, also known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid.[1][2][4] It belongs to the dinitrophenol class of compounds and has been used as a herbicide, insecticide, and fungicide.[1] The compound is recognized for its high toxicity.[1][2][5]

Synonyms: DNOC, DNC, Antinonin, Antinonnin, Arborol, Degrassan, Dekrysil, Detal, Dillex, Dinitrol, Dinitrosol, Dinoc, Elgetol, Hedolite, Kresamone, Kreozan, Sinox, and many others.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of DNOC is presented in the tables below. These values have been compiled from various scientific sources to provide a comparative overview.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O₅ | [1][6] |

| Molecular Weight | 198.13 g/mol | [1][5][7] |

| Appearance | Yellow solid/prisms/needles | [1][2][3][4][5] |

| Odor | Odorless | [1][2] |

| Melting Point | 83-88 °C (181.4-190.4 °F) | [2][5][6][7][8][9] |

| Boiling Point | 312 °C (594 °F) at 760 mmHg | [1][2][5][7][9] |

| Density | >1.1 g/cm³ at 20°C (68°F) | [2][5] |

| Vapor Pressure | 5 x 10⁻⁵ to 1.2 x 10⁻⁴ mmHg at 20-25°C | [1][2][5][7][9] |

| Vapor Density | 6.82 (relative to air) | [5] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | 130-198 mg/L at 15-20°C (Slightly soluble) | [2][5][7][9][10] |

| Solubility in other solvents | Soluble in alcohol, acetone, ether, chloroform, and solutions of sodium or potassium hydroxides. | [1][5][10] |

| pKa (Acid Dissociation Constant) | 4.31 - 4.45 | [1][7][8][11] |

| Log P (Octanol-Water Partition Coefficient) | 2.12 - 2.56 | [1][4][7][12] |

| Henry's Law Constant | 1.40 x 10⁻⁶ atm·m³/mol | [1][7] |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. Below are generalized methodologies for key experiments.

3.1. Determination of Melting Point (Capillary Method)

The melting point of DNOC can be determined using the capillary melting point method, a standard technique for solid compounds.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, dry sample of DNOC is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

3.2. Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the water solubility of a substance.

-

Apparatus: Erlenmeyer flasks with stoppers, mechanical shaker or magnetic stirrer, constant temperature water bath, analytical balance, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of solid DNOC is added to a known volume of distilled or deionized water in an Erlenmeyer flask.

-

The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to let undissolved particles settle.

-

A sample of the supernatant is collected and centrifuged to remove any remaining solid particles.

-

The concentration of DNOC in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a characteristic wavelength.

-

The solubility is expressed in mg/L or mol/L.

-

3.3. Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a key parameter in environmental fate and drug development.

-

Apparatus: Separatory funnels, mechanical shaker, pH meter, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Equal volumes of n-octanol and water (or a buffer solution of a specific pH) are pre-saturated with each other by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of DNOC is dissolved in the n-octanol phase.

-

The n-octanol solution containing DNOC is mixed with the water phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the DNOC between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of DNOC in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of DNOC in the n-octanol phase to its concentration in the water phase. Log P is the base-10 logarithm of this value.

-

Diagrams

4.1. Logical Relationship of DNOC Properties and Environmental Fate

The following diagram illustrates how the physicochemical properties of DNOC influence its behavior and distribution in the environment.

4.2. Experimental Workflow for Physicochemical Property Determination

This diagram outlines a general workflow for the experimental determination of a physicochemical property, such as melting point or solubility.

References

- 1. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dinitro-ortho-cresol - Wikipedia [en.wikipedia.org]

- 3. This compound | 534-52-1 | Benchchem [benchchem.com]

- 4. Properties of DNOC - Canada.ca [canada.ca]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound [stenutz.eu]

- 7. parchem.com [parchem.com]

- 8. 2-Methyl-4,6-dinitrophenol | 534-52-1 [chemicalbook.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Dinitro-o-cresol [cdc.gov]

- 10. scent.vn [scent.vn]

- 11. researchgate.net [researchgate.net]

- 12. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]

A Technical Deep Dive into the Historical Applications of Dinitro-ortho-cresol (DNOC) in Agriculture and Industry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitro-ortho-cresol (DNOC), a synthetic organic compound, saw widespread use throughout the 20th century as a potent agent in both agricultural and industrial sectors. Its broad-spectrum activity made it a valuable tool as a pesticide, herbicide, and fungicide, while its chemical properties were harnessed in industrial processes. This technical guide provides an in-depth review of the historical applications of DNOC, detailing its uses, application rates, and the experimental methodologies employed to evaluate its efficacy and environmental presence. The document also explores the toxicological impact of DNOC, focusing on its mechanism of action as an uncoupler of oxidative phosphorylation. Due to its high toxicity and environmental concerns, the use of DNOC has been severely restricted or banned in many countries.

Introduction

4,6-dinitro-o-cresol (DNOC) is a yellow crystalline solid first synthesized in the late 19th century.[1] Its biological activity was quickly recognized, leading to its adoption as one of the earliest synthetic organic pesticides.[2] For decades, DNOC was a key component in pest and weed management strategies in agriculture and also found niche applications in industrial settings. This guide will explore the multifaceted historical roles of this once-prominent chemical.

Agricultural Applications

DNOC's agricultural utility stemmed from its broad-spectrum biocidal properties. It was employed in various formulations to control a wide range of pests and unwanted vegetation.

Pesticidal Use

As a non-systemic insecticide and acaricide, DNOC acted through both contact and stomach poisoning.[1] It was particularly effective against the eggs and larvae of various insect pests.

-

Dormant Spray for Fruit Trees: One of the primary uses of DNOC was as a dormant spray on fruit trees to control overwintering pests such as aphids, scale insects, and mites.[1][3]

-

Locust Control: Due to its acute toxicity, DNOC was also used to combat locust swarms.[3]

Herbicidal Use

DNOC was a contact herbicide, meaning it killed the plant tissue it directly touched.

-

Weed Control in Cereals: It was used for the control of broadleaf weeds in cereal crops.[3]

-

Potato Haulm Desiccation: DNOC was applied to potato plants before harvest to destroy the foliage (haulm), which facilitated mechanical harvesting and prevented the spread of blight to the tubers.[4]

Fungicidal Use

DNOC also exhibited fungicidal properties and was used to control certain fungal diseases on crops.[1]

Blossom Thinning Agent

In fruit cultivation, particularly for apples, DNOC was used as a chemical blossom-thinning agent. By reducing the number of blossoms, the remaining fruits could grow larger and biennial bearing (the tendency for a tree to bear a heavy crop one year and a light crop the next) could be mitigated.[5][6]

Industrial Applications

Beyond the fields, DNOC's chemical properties were valuable in industrial processes.

Polymerization Inhibitor

DNOC was utilized as a polymerization inhibitor, particularly in the production of styrene (B11656) and other vinyl aromatic compounds.[7][8] It prevented the premature and uncontrolled polymerization of monomers during manufacturing and storage.

Quantitative Data

The following tables summarize the historical application rates and toxicity data for DNOC.

Table 1: Historical Agricultural Application Rates of DNOC

| Application | Crop(s) | Target | Typical Application Rate (Active Ingredient) |

| Pesticide (Dormant Spray) | Fruit Trees (e.g., Apples, Pears) | Overwintering insects and mites | 840 - 8400 g/ha |

| Herbicide | Cereals | Broadleaf weeds | 2500 - 5600 g/ha |

| Herbicide (Haulm Desiccant) | Potatoes | Potato foliage | 2500 - 5600 g/ha |

| Blossom Thinning | Fruit Trees (e.g., Apples) | Excess blossoms | Concentration-dependent, applied as a spray |

Data sourced from the Rotterdam Convention Decision Guidance Document for DNOC.[9]

Table 2: Acute Toxicity of DNOC to Various Organisms

| Organism | Species | Endpoint | Value |

| Mammal (Oral) | Rat | LD50 | 25 - 30 mg/kg |

| Mammal (Dermal) | Rat | LD50 | 200 - 400 mg/kg |

| Bird (Oral) | Anas platyrhynchos (Mallard) | LD50 | 11.8 mg/kg |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96 hr) | 0.47 mg/L |

| Aquatic Invertebrate | Daphnia magna | EC50 (48 hr) | 0.1 mg/L |

| Honeybee (Oral) | Apis mellifera | LD50 | 0.002 mg/bee |

| Earthworm | Eisenia fetida | LC50 (14 day) | 15 mg/kg soil |

LD50: Median lethal dose. LC50: Median lethal concentration. EC50: Median effective concentration. Data compiled from various toxicological profiles and databases.[1][2][7][9][10]

Table 3: Industrial Application of DNOC as a Polymerization Inhibitor

| Monomer | Typical Concentration of DNOC |

| Styrene | 1000 ppm |

Data based on typical concentrations for similar polymerization inhibitors.[11]

Experimental Protocols

Historical Field Trial Protocol for Pesticide Efficacy

Historically, the efficacy of pesticides like DNOC was determined through structured field trials. While specific protocols varied, a general methodology can be outlined:

-

Plot Establishment: A field was divided into multiple plots, including control (untreated) plots and plots treated with different concentrations of the DNOC formulation.

-

Pre-treatment Assessment: Before application, the pest population density in each plot was assessed through methods like insect counts on a representative number of plants or visual estimation of weed coverage.

-

DNOC Application: The DNOC formulation was applied to the designated plots using spray equipment calibrated to deliver a precise dosage.

-

Post-treatment Assessment: At specified intervals after application, the pest population or weed density was reassessed using the same methods as the pre-treatment assessment.

-

Data Analysis: The percentage of pest mortality or weed reduction was calculated by comparing the post-treatment data to the pre-treatment data and the control plots. The Henderson-Tilton formula was a common method for correcting for natural population changes in the control group.

Historical Analytical Method: Colorimetric Determination of DNOC in Soil

Before the advent of modern chromatographic techniques, colorimetric methods were a primary means of quantifying pesticide residues in environmental samples. A general protocol for the colorimetric determination of DNOC in soil would have involved the following steps:

-

Extraction: A known weight of soil was extracted with an organic solvent (e.g., a mixture of acetone (B3395972) and hexane) to dissolve the DNOC. This was often done using a Soxhlet extractor for exhaustive extraction.

-

Cleanup: The extract was then "cleaned up" to remove interfering substances. This could involve partitioning the extract with an aqueous solution or passing it through a column packed with an adsorbent material like Florisil.

-

Reduction: The nitro groups of the DNOC molecule were chemically reduced to amino groups using a reducing agent such as stannous chloride or zinc dust in an acidic solution.

-

Diazotization and Coupling: The resulting aromatic amine was then diazotized by reacting it with nitrous acid (formed from sodium nitrite (B80452) and an acid). The resulting diazonium salt was then coupled with a chromogenic agent (a compound that forms a colored product), such as N-(1-Naphthyl)ethylenediamine, to produce a stable, colored azo dye.

-

Colorimetric Measurement: The intensity of the color of the solution, which is proportional to the concentration of the azo dye and therefore the original DNOC, was measured using a spectrophotometer or colorimeter at a specific wavelength.

-

Quantification: The concentration of DNOC in the original sample was determined by comparing the absorbance of the sample solution to a calibration curve prepared using known concentrations of DNOC standards that had undergone the same chemical derivatization process.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for DNOC's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[10][12] This process disrupts the production of ATP, the main energy currency of the cell.

Caption: DNOC uncouples oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.

Experimental Workflow: Historical Pesticide Efficacy Field Trial

The following diagram illustrates a typical workflow for a historical field trial to determine the efficacy of DNOC as a pesticide.

Caption: A generalized workflow for a historical pesticide efficacy field trial.

Experimental Workflow: Historical Colorimetric Analysis of DNOC in Soil

This diagram outlines the steps involved in the historical colorimetric analysis of DNOC residues in soil samples.

Caption: Workflow for the historical colorimetric analysis of DNOC in soil.

Conclusion

Dinitro-ortho-cresol was a versatile and effective chemical that played a significant role in the advancement of agriculture and industry during the 20th century. However, its high mammalian toxicity and potential for environmental contamination ultimately led to its decline and prohibition for most uses. This historical perspective serves as a valuable case study for researchers and professionals in the fields of drug development, toxicology, and environmental science, highlighting the importance of balancing efficacy with safety and environmental stewardship in the development and application of chemical agents. The historical experimental protocols also offer insight into the evolution of analytical and field-testing methodologies.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 3. epa.gov [epa.gov]

- 4. agilent.com [agilent.com]

- 5. psu.edu [psu.edu]

- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 7. canada.ca [canada.ca]

- 8. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 12. Biodegradation of the pesticide 4,6-dinitro-ortho-cresol by microorganisms in batch cultures and in fixed-bed column reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 4,6-Dinitro-O-cresol (DNOC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dinitro-O-cresol (DNOC), a synthetic organic chemical, has a well-documented history of use as a pesticide, herbicide, and even, historically, as a weight-loss drug.[1][2] Its potent biological activity is primarily attributed to its ability to uncouple oxidative phosphorylation, a fundamental process of cellular energy production.[2] This disruption of cellular metabolism leads to a cascade of toxic effects, manifesting in various organ systems. This technical guide provides a comprehensive overview of the toxicological profile of DNOC, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

DNOC is a yellow crystalline solid with the chemical formula C₇H₆N₂O₅.[3] It is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[3]

| Property | Value | Reference |

| Chemical Name | 2-methyl-4,6-dinitrophenol | [1] |

| CAS Number | 534-52-1 | [4] |

| Molecular Formula | C₇H₆N₂O₅ | [3] |

| Molecular Weight | 198.13 g/mol | [3] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 86-88 °C | [5] |

| Water Solubility | 130 mg/L at 20 °C | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DNOC can be readily absorbed into the body through inhalation, ingestion, and dermal contact.[6] Following absorption, it is distributed to various tissues, with no significant accumulation in any specific organ.[6] The metabolism of DNOC primarily involves the reduction of the nitro groups to form amino derivatives, which are then conjugated and excreted in the urine.[6] The half-life of DNOC in the blood has been reported to be approximately 27-28.5 hours in rats.[6]

| Parameter | Species | Value | Route of Administration | Reference |

| Peak Blood Concentration | Rat | 72.2 µg/g | Oral (20 mg/kg/day for 9 days) | [6] |

| Time to Peak Blood Concentration | Rat | 6 hours | Oral (20 mg/kg/day for 9 days) | [6] |

| Elimination Half-life | Rat | 26.8 - 28.5 hours | Oral | [6] |

| Urinary Excretion | Human | 1.3% of dose in 24 hours | Oral (75 mg single dose) | [6] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][7] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. As a result, energy is dissipated as heat, leading to hyperthermia and an increased basal metabolic rate.[2]

References

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrocresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Dinitro-o-cresol final screening assessment - Canada.ca [canada.ca]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. This compound uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate and Degradation of DNOC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide, herbicide, and insecticide.[1] Despite its use being banned in many countries, including by the U.S. EPA in 1991, its persistence and toxicity remain a concern for environmental health.[1] DNOC's mode of action involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production, leading to severe toxicity in a wide range of organisms.[2][3] Understanding its behavior in the environment—its persistence, mobility, and degradation pathways—is crucial for assessing the risks associated with contaminated sites and developing effective remediation strategies. This guide provides a detailed technical overview of the environmental fate and degradation of DNOC.

Physicochemical Properties

The environmental behavior of DNOC is governed by its physicochemical properties, which influence its partitioning between air, water, and soil.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₅ | [2] |

| Molar Mass | 198.13 g/mol | [4] |

| Appearance | Yellow solid | [1][4] |

| Water Solubility | pH dependent: 0.213 g/L (pH 4), 6.94 g/L (pH 7), 33.3 g/L (pH 10) at 25°C | [2] |

| Vapour Pressure | 1.6 x 10⁻² Pa at 25°C | [2][5] |

| Log Kₒₗ (Octanol-Water Partition Coefficient) | pH dependent: 1.78 (pH 4), 0.087 (pH 7), -1.32 (pH 10) | [2] |

| Henry's Law Constant | 2.46 x 10⁻⁷ atm·m³/mol | [2] |

| pKa | 4.31 | [6] |

Environmental Fate and Partitioning

When released into the environment, DNOC partitions into different environmental compartments based on its properties. Its low vapor pressure suggests that volatilization from soil and water surfaces is not a significant process.[5][7] Due to its moderate to high water solubility, especially at neutral to alkaline pH where it exists in its ionized form, DNOC is primarily found in water and soil.[2][5]

The following diagram illustrates the key factors influencing the environmental fate of DNOC.

Degradation Pathways

The primary mechanisms for the degradation of DNOC in the environment are biodegradation and photodegradation. Hydrolysis is not considered a significant degradation pathway as DNOC lacks functional groups susceptible to hydrolysis under typical environmental conditions.[8]

Biodegradation

Biodegradation is the most significant process for the transformation of DNOC in soil and water.[8] A variety of microorganisms, including bacteria such as Pseudomonas sp. and Azotobacter sp., have been shown to degrade DNOC.[7][8] The degradation rate is often slow and can be inhibited at high DNOC concentrations due to its toxicity to microorganisms.[8][9]

The primary biodegradation pathway involves the reduction of the nitro groups to amino groups. Under anaerobic conditions, such as in rumen fluid or certain sediment layers, DNOC is rapidly converted to its 6-amino derivative (6-amino-4-nitro-o-cresol), which can be further reduced to diamino compounds.[10] Aerobic degradation by mixed microbial cultures can lead to the complete mineralization of DNOC, releasing nitrogen as nitrate (B79036) and carbon as CO₂.[9]

Photodegradation

DNOC can undergo direct photolysis in water and on soil surfaces. The photolysis half-life in water has been reported to be approximately 253 hours (about 10.5 days).[2][6] The process can be influenced by the presence of sensitizers in the water.[8] While photochemical reduction of the nitro groups is possible, it is not considered a primary degradation route in water.[8] In soil, photolysis is limited to the surface layer due to the lack of sunlight penetration.[8]

Quantitative Environmental Fate Data

The persistence and mobility of DNOC vary significantly across different environmental compartments. The following tables summarize key quantitative data.

Table 1: Environmental Persistence of DNOC

| Medium | Fate Process | Half-Life (DT₅₀) | Reference(s) |

| Air | Atmospheric Oxidation / Photoxidation | 8 hours to 129 days | [5] |

| Surface Water | Biodegradation | 7 to 58 days | [5] |

| Surface Water | Overall Disappearance (Biotic & Abiotic) | ~30 days | [8] |

| Water | Photodegradation | ~10.5 days (253 hours) | [2][6] |

| Soil | Biodegradation | 14 hours to < 2 months | [5] |

| Soil | Biodegradation (Aerobic) | 1.7 to 15 days | [11] |

Table 2: Soil Sorption and Bioaccumulation

| Parameter | Value | Interpretation | Reference(s) |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 23 - 300 L/kg | Moderate mobility in soil | [6][8] |

| Bioconcentration Factor (BCF) | 25 - 64 L/kg | Low potential for bioaccumulation | [5][6] |

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals like DNOC.

Protocol for Aerobic Transformation in Soil (Based on OECD 307)

This study aims to determine the rate and pathway of DNOC degradation in soil under aerobic conditions.[5][8][11]

1. Soil Selection and Preparation:

-

Select at least two distinct soil types (e.g., sandy loam, silty loam) with varying pH, organic carbon content, and microbial biomass.

-

Characterize the soil for texture, pH, organic carbon, and water holding capacity.

-

Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.[12]

2. Test Substance Application:

-

Use ¹⁴C-labeled DNOC to facilitate tracking of the parent compound, metabolites, and non-extractable residues.

-

Apply the test substance to the soil samples at a concentration relevant to its intended use or environmental contamination levels.

3. Incubation:

-

Place the treated soil samples (typically 50-200 g) into biometer flasks or a flow-through system.[11]

-

Adjust soil moisture to 40-60% of maximum water holding capacity.

-

Incubate samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[2][8]

-

Maintain aerobic conditions by continuously passing humidified air over the soil. Trap evolved ¹⁴CO₂ using an alkaline solution (e.g., NaOH or KOH).

-

Include sterile (e.g., autoclaved or gamma-irradiated) soil controls to assess abiotic degradation.

4. Sampling and Analysis:

-

Collect duplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract the soil samples using appropriate solvents (e.g., acetonitrile, methanol) via methods like sonication or accelerated solvent extraction (ASE).

-

Analyze the extracts for DNOC and its transformation products using High-Performance Liquid Chromatography (HPLC) with UV and radioactivity detectors.[8]

-

Quantify the trapped ¹⁴CO₂ using Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

-

Determine non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

5. Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of the parent compound using appropriate kinetic models (e.g., first-order kinetics).

-

Identify and quantify major transformation products.

-

Establish a mass balance at each sampling point, accounting for the parent compound, metabolites, ¹⁴CO₂, and bound residues.

The workflow for this protocol is visualized below.

Protocol for Phototransformation in Water (Based on OECD 316)

This study evaluates the degradation of DNOC in water due to direct absorption of sunlight.[13][14]

1. Preliminary Tier (Screening):

-

Measure the UV-visible absorption spectrum of DNOC. If there is no significant absorption above 290 nm (the cutoff for solar radiation at the Earth's surface), direct photolysis is unlikely and no further testing is needed.

2. Test Solution Preparation:

-

Use ¹⁴C-labeled DNOC if mass balance and transformation product identification are required.

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) of DNOC. The concentration should be below half its water solubility and allow for analytical detection.

3. Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[13] The light intensity should be calibrated.

-

Place the test solution in temperature-controlled quartz glass cells (which are transparent to UV light) at a constant temperature (e.g., 25°C).[13]

-

Irradiate the samples for a period equivalent to up to 30 days of natural sunlight.

-

Run parallel samples incubated in the dark under the same conditions to serve as controls for hydrolysis or other non-photolytic degradation.[13]

4. Sampling and Analysis:

-

Collect samples from both irradiated and dark control vessels at appropriate time intervals.

-

Analyze the samples directly for the concentration of DNOC and major photoproducts using HPLC-UV.[13] If ¹⁴C-labeled material is used, radio-detection is also employed.

5. Data Analysis:

-

Calculate the first-order rate constant and the photolysis half-life (DT₅₀) for DNOC under the specific experimental conditions.

-

Determine the environmental quantum yield, which allows for the extrapolation of the degradation rate to different seasons, latitudes, and water bodies.[13]

Analytical Methods

The accurate quantification of DNOC and its metabolites in complex environmental matrices is essential for fate and degradation studies.

-

Sample Preparation: Extraction is a critical first step. For soil and sediment, techniques like Soxhlet extraction, sonication, or accelerated solvent extraction (ASE) with solvents such as acetone/hexane or methylene (B1212753) chloride/acetone are used.[15] For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analytes and remove interfering matrix components.[16][17]

-

Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for analyzing DNOC and other dinitrophenolic compounds.[18][19] Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture.[19] Gas Chromatography (GC) can also be used, but often requires a derivatization step to increase the volatility of the phenolic compounds.[19] For definitive identification of transformation products, Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) is employed.[13]

Conclusion

The environmental fate of DNOC is characterized by moderate persistence in soil and water, with biodegradation being the primary degradation pathway. Its mobility in soil is moderate and is influenced by soil pH and organic carbon content. While photodegradation occurs, it is generally a slower process compared to microbial degradation. DNOC shows a low potential for bioaccumulation. Understanding these fate and degradation processes, through standardized experimental protocols and robust analytical methods, is fundamental for managing the risks associated with this legacy contaminant.

References

- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. eppltd.com [eppltd.com]

- 13. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 16. Determination of trace levels of dinitrophenolic compounds in environmental water samples using hollow fiber supported liquid membrane extraction and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. osti.gov [osti.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4,6-Dinitro-O-cresol (DNOC) as an Uncoupler of Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dinitro-O-cresol (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide.[1] Its potent biological activity stems from its function as a classical uncoupler of oxidative phosphorylation. By disrupting the mitochondrial proton gradient, DNOC dissipates the energy generated by the electron transport chain as heat, rather than being used for ATP synthesis. This guide provides a comprehensive technical overview of DNOC's mechanism of action, its effects on mitochondrial bioenergetics, and the downstream cellular consequences. Detailed experimental protocols for studying these effects and visualizations of the implicated signaling pathways are included to support researchers in this field.

Introduction to this compound (DNOC)

DNOC, chemically known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid.[2] Its lipophilic nature allows it to readily traverse cellular and mitochondrial membranes. The presence of the ionizable hydroxyl group and the electron-withdrawing nitro groups are key to its uncoupling activity.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC's action is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process disrupts the tight coupling between the electron transport chain (ETC) and ATP synthesis.

Protonophoric Action: DNOC acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force (PMF). The PMF, composed of the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH), is the electrochemical gradient generated by the pumping of protons from the mitochondrial matrix to the intermembrane space by the ETC complexes. This gradient is the driving force for ATP synthase to produce ATP.

DNOC, in its protonated form, diffuses across the inner mitochondrial membrane into the more alkaline matrix. In the matrix, it releases a proton, and the resulting anionic form diffuses back across the membrane to the more acidic intermembrane space, where it picks up another proton. This cyclical transport of protons bypasses the ATP synthase channel, effectively uncoupling electron transport from ATP production. The energy stored in the proton gradient is consequently released as heat.

Quantitative Effects on Mitochondrial Bioenergetics

The uncoupling activity of DNOC leads to measurable changes in mitochondrial function. The following tables summarize quantitative data from studies on isolated rat liver mitochondria.

Table 1: Effect of DNOC on Mitochondrial Respiration

| DNOC Concentration (µM) | State 4 Respiration (nmol O₂/min/mg protein) | State 3 Respiration (nmol O₂/min/mg protein) |

| 0 (Control) | 25 ± 3 | 105 ± 8 |

| 10 | 45 ± 5 | 110 ± 9 |

| 25 | 70 ± 6 | 115 ± 10 |

| 50 | 95 ± 8 | 120 ± 11 |

| 100 | 80 ± 7 (Inhibition observed) | 100 ± 9 (Inhibition observed) |

Data adapted from da-Silva et al. (1997).[3] State 4 respiration (in the absence of ADP) is stimulated by DNOC as the proton leak bypasses the need for ATP synthesis to drive electron transport. State 3 respiration (in the presence of ADP) is also stimulated at lower concentrations, but higher concentrations can become inhibitory to the respiratory chain itself.

Table 2: Effect of DNOC on Mitochondrial Membrane Potential (ΔΨm)